6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiophene ring fused to an imidazo[2,1-b][1,3]thiazole core. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole typically involves the condensation of thiophene-2-carbaldehyde with 2-aminothiazole under acidic conditions. This reaction is followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in the treatment of tuberculosis.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. In its anticancer activity, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole: Lacks the thiophene ring but shares the core structure.
Benzo[d]imidazo[2,1-b][1,3]thiazole: Contains a benzene ring fused to the imidazo[2,1-b][1,3]thiazole core.
2-Aminothiazole: A precursor in the synthesis of imidazo[2,1-b][1,3]thiazole derivatives.
Uniqueness
6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the thiophene ring, which enhances its electronic properties and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C9H6N2S2 |
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Molecular Weight |
206.3 g/mol |
IUPAC Name |
6-thiophen-2-ylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C9H6N2S2/c1-2-8(12-4-1)7-6-11-3-5-13-9(11)10-7/h1-6H |
InChI Key |
YKINBJCTANWRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN3C=CSC3=N2 |
Origin of Product |
United States |
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